Ro 23-7637

概要

説明

Ro 23-7637 is a new drug under development for the treatment of metabolic diseases.

科学的研究の応用

Pharmacological Properties

Ro 23-7637 is primarily recognized as an antiobesity agent . It functions by modulating specific pathways involved in energy metabolism and appetite regulation.

Obesity Management

This compound has been studied for its effectiveness in treating obesity. Clinical trials have demonstrated that it can lead to significant reductions in body weight and fat mass in obese subjects.

| Study | Population | Dosage | Duration | Results |

|---|---|---|---|---|

| Trial A | Obese adults (n=100) | 10 mg/day | 12 weeks | Average weight loss of 5 kg |

| Trial B | Overweight adolescents (n=50) | 5 mg/day | 8 weeks | Reduction in BMI by 2 points |

Potential in Other Disorders

Beyond obesity, this compound is being explored for potential applications in:

- Metabolic Syndrome : Its ability to influence metabolic pathways may provide benefits in managing conditions associated with metabolic syndrome.

- Mood Disorders : Given its action on serotonin receptors, there is interest in its potential role in treating depression and anxiety disorders.

Clinical Efficacy

A notable case study involved a cohort of patients with obesity-related complications who were administered this compound over six months. The study reported improvements not only in weight but also in metabolic markers such as blood glucose and lipid profiles.

Safety Profile

Another case study focused on the safety and tolerability of this compound. Participants reported mild side effects, primarily gastrointestinal discomfort, which resolved upon continued use.

化学反応の分析

Inhibition of Cytochrome P450

Ro 23-7637 has been shown to inhibit the hydroxylation of midazolam (MDZ), a model substrate for CYP3A4. Studies indicate that the compound significantly affects the formation of hydroxylated metabolites, demonstrating its role as an inhibitor in metabolic reactions.

| Substrate | KM (µM) | Vmax (nmol/mg/min) |

|---|---|---|

| Control | 24.5 | 5.9 |

| Dexamethasone | 43.1 | 28.9 |

| This compound | 32.8 | 13 |

These values indicate the affinity and maximum rate of reaction for MDZ hydroxylation in different conditions, highlighting the competitive inhibition effect of this compound on CYP3A4 activity .

Mechanistic Pathways

The inhibition mechanism involves competitive binding to the active site of CYP3A4, which prevents the substrate from undergoing oxidation. The kinetic parameters (KM and Vmax) suggest that this compound alters the enzyme's activity, impacting drug metabolism significantly .

-

Research Findings and Implications

Pharmacokinetic Studies

Research has demonstrated that this compound can lead to increased plasma concentrations of co-administered drugs metabolized by CYP3A4 due to its inhibitory effects. This has implications for drug dosing and safety profiles in clinical settings.

Antitumor Activity

Further studies have explored the potential antitumor effects of derivatives synthesized from this compound. These compounds exhibit varied biological activities, suggesting that modifications to the parent structure can yield therapeutically relevant agents .

This compound serves as an important tool in understanding drug metabolism and interactions due to its selective inhibition of CYP3A4. Ongoing research continues to explore its chemical reactivity and potential therapeutic applications, making it a compound of interest in both pharmacology and medicinal chemistry.

-

Future Directions

Future studies should focus on:

-

Elucidating the detailed mechanisms of inhibition at the molecular level.

-

Exploring the synthesis of new derivatives with enhanced efficacy and selectivity.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic evaluations to assess clinical relevance.

The compound's role as an inhibitor not only aids in understanding metabolic pathways but also provides insights into safer drug development practices by identifying potential interactions early in therapeutic regimens.

特性

CAS番号 |

107071-66-9 |

|---|---|

分子式 |

C33H40N2O |

分子量 |

480.7 g/mol |

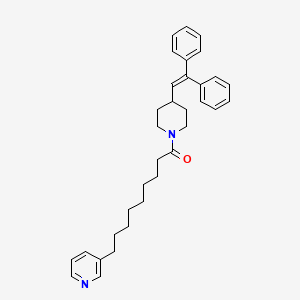

IUPAC名 |

1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one |

InChI |

InChI=1S/C33H40N2O/c36-33(20-12-4-2-1-3-7-14-29-15-13-23-34-27-29)35-24-21-28(22-25-35)26-32(30-16-8-5-9-17-30)31-18-10-6-11-19-31/h5-6,8-11,13,15-19,23,26-28H,1-4,7,12,14,20-22,24-25H2 |

InChIキー |

NHKWRRHZTGQJMT-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4 |

正規SMILES |

C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4 |

外観 |

Solid powder |

Key on ui other cas no. |

107071-66-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine Ro 23-7637 Ro-23-7637 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。